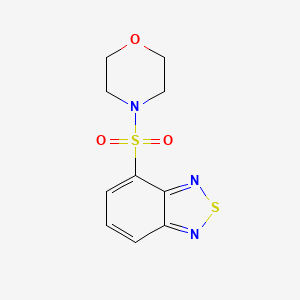

![molecular formula C16H11F3N4O2 B5547689 7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)

7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione" belongs to a class of heterocyclic compounds known for their unique structural framework and chemical properties. These compounds are significant in the field of chemistry due to their potential applications in various domains including organic synthesis and material science.

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves multi-step reactions, typically starting from substituted pyrimidines or quinoxalines. For example, Naya and Nitta (2003) described the synthesis of uracil-annulated heteroazulenes, which are structurally related, indicating a complex synthetic route involving cyclocondensation and electrochemical reduction processes (Naya & Nitta, 2003).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystal analysis and molecular orbital calculations. The structure exhibits stability and distinct electronic characteristics, as demonstrated in research by Naya and Nitta, where they examined the structural characteristics of similar compounds through X-ray analysis and MO calculations (Naya & Nitta, 2003).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions, such as reactions with nucleophiles and photo-induced oxidation reactions. The reactivity towards nucleophiles and the ability to undergo oxidation under certain conditions highlight their chemical versatility. For instance, Naya and Nitta detailed reactions involving nucleophiles and photo-induced oxidation, illustrating the chemical reactivity and potential functional applications of these compounds (Naya & Nitta, 2003).

科学的研究の応用

Synthesis of Polynuclear Heterocyclic Systems

Researchers have utilized intramolecular electrophilic substitution for the synthesis of pyrimido[4′,5′:3,4]-pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione derivatives. These compounds serve as the basis for creating polynuclear heterocyclic systems, which have potential applications in drug development due to their complex and biologically active structures (E. B. Tsupak & M. Shevchenko, 2006).

Development of New Pyrimido[4,5-b]quinoline Derivatives

A study detailed the synthesis of new pyrimido[4,5-b]quinoline derivatives through a three-component cyclocondensation process. These compounds are of interest for biological screening, highlighting the chemical's utility in creating novel molecules with potential therapeutic applications (T. R. Hovsepyan et al., 2018).

Ring Transformation and Photo-Induced Oxidizing Reactions

Another study focused on the ring transformation of cyclohepta[b]pyrimido[5,4-d]furan derivatives to corresponding pyrrole derivatives. This transformation process and the subsequent photo-induced oxidizing reactions underpin the compound's versatility in synthetic chemistry and its potential for creating new chemical entities with varied applications (S. Naya & M. Nitta, 2004).

Combinatorial Synthesis of Heterocyclic Derivatives

The combinatorial synthesis of pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives demonstrates the compound's utility in generating a diverse array of heterocyclic derivatives under catalyst-free conditions. This approach offers a pathway to rapidly develop molecules for various scientific and industrial purposes (Yu-jing Zhou et al., 2013).

Application in Photovoltaic Materials

A novel study highlights the synthesis of pyrrolo[3,4-g]quinoxaline-6,8-dione-based conjugated copolymers for use in bulk heterojunction solar cells. The electron-deficient nature of these copolymers, derived from modifications of the core compound, facilitates high photovoltages, showcasing the compound's potential in enhancing renewable energy technologies (Xiaofeng Xu et al., 2015).

特性

IUPAC Name |

12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O2/c1-21-11-8(14(24)22(2)15(21)25)7-23-10-6-4-3-5-9(10)20-13(12(11)23)16(17,18)19/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHPHWYLVGOLIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C3C(=NC4=CC=CC=C4N3C=C2C(=O)N(C1=O)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)

![8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)

![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)

![10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)

![3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide](/img/structure/B5547660.png)

![ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)

![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)

![5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5547694.png)

![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)